4-Acetyl-4'-chlorobiphenyl

Catalog No.
S1904496
CAS No.
5002-07-3
M.F
C14H11ClO
M. Wt
230.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetyl-4'-chlorobiphenyl

CAS Number

5002-07-3

Product Name

4-Acetyl-4'-chlorobiphenyl

IUPAC Name

1-[4-(4-chlorophenyl)phenyl]ethanone

Molecular Formula

C14H11ClO

Molecular Weight

230.69 g/mol

InChI

InChI=1S/C14H11ClO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,1H3

InChI Key

NPGUSEJJJVVVME-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl

Occurrence and Potential Uses

4-Acetyl-4'-chlorobiphenyl (4-AcCl-BP) is an organic compound belonging to the class of chlorobiphenyls. Chlorobiphenyls are man-made chemicals with two connected phenyl rings and one or more chlorine atoms. While 4-AcCl-BP itself is not commercially produced, research suggests it may be a minor component of some commercial PCB mixtures []. These mixtures were once widely used in various industrial applications due to their chemical stability and insulating properties. However, due to environmental and health concerns, most PCB production was banned in the 1970s [].

Current scientific research on 4-AcCl-BP is limited. However, some studies have investigated its presence in environmental samples, and others have explored its potential uses as a reference standard for environmental monitoring or analytical method development [, ].

Environmental Studies

A few studies have detected 4-AcCl-BP in environmental samples, including sediments and sludge from industrial sites [, ]. These studies suggest that 4-AcCl-BP may be formed as a degradation product of other chlorobiphenyls in the environment. Further research is needed to understand the extent of its environmental presence and potential effects.

Reference Standard Potential

Due to its specific structure, 4-AcCl-BP has the potential to be a useful reference standard in scientific research. Reference standards are well-characterized chemicals used to calibrate instruments and validate analytical methods for detecting other chemicals. Studies have explored using 4-AcCl-BP as a reference standard for analyzing environmental samples for PCBs [, ].

Future Research Directions

Given the limited research on 4-AcCl-BP, more studies are needed to understand its:

  • Environmental fate and effects
  • Potential as a reference standard
  • Potential applications in other areas of scientific research

4-Acetyl-4'-chlorobiphenyl, with the molecular formula C14H11ClO and a molecular weight of 230.69 g/mol, is classified as an aromatic ketone. It features a biphenyl structure with an acetyl group and a chlorine atom attached to the para positions of the phenyl rings. This compound is often used in organic synthesis and as an intermediate in the production of various chemical products .

Typical of aromatic compounds. Notably, it can participate in electrophilic substitution reactions due to the presence of the acetyl group, which can activate the aromatic ring. Additionally, it may undergo oxidation reactions where the acetyl group can be converted into carboxylic acids or other derivatives under specific conditions .

The biological activity of 4-acetyl-4'-chlorobiphenyl has been studied primarily in relation to its metabolites. Research indicates that it may exhibit cytotoxic properties and can be metabolized by enzymes such as prostaglandin H synthase to form electrophilic species that interact with biological macromolecules . These interactions could potentially lead to toxicological effects, making it relevant in environmental and health studies.

Several methods have been developed for synthesizing 4-acetyl-4'-chlorobiphenyl:

  • Direct Acetylation: This method involves the acetylation of 4-chlorobiphenyl using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.
  • Palladium-Catalyzed Reactions: The compound can also be synthesized through palladium-catalyzed coupling reactions involving 4-chlorobenzoyl chloride and phenylboronic acid .
  • Grignard Reactions: Another approach includes using Grignard reagents with chlorinated biphenyl derivatives to introduce the acetyl group.

These methods highlight the versatility in synthesizing this compound for various applications.

4-Acetyl-4'-chlorobiphenyl is utilized in several domains:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: The compound is explored for its potential use in developing new materials due to its unique electronic properties.
  • Pharmaceuticals: It may have applications in drug development, particularly concerning compounds that exhibit biological activity.

Interaction studies involving 4-acetyl-4'-chlorobiphenyl focus on its metabolic pathways and how it interacts with various biological systems. Research has shown that it can be metabolized into reactive intermediates that may bind to proteins or DNA, leading to potential toxic effects . Understanding these interactions is crucial for assessing its safety and environmental impact.

Several compounds share structural similarities with 4-acetyl-4'-chlorobiphenyl. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-ChlorobiphenylBiphenyl structure with a chlorine atomCommonly used as a PCB (polychlorinated biphenyl) model compound.
AcetophenoneAromatic ketone with a methyl groupLacks chlorine; widely used in fragrance synthesis.
4-AcetylbiphenylSimilar biphenyl structure without chlorineExhibits different reactivity patterns due to lack of halogen.

These comparisons illustrate how 4-acetyl-4'-chlorobiphenyl stands out due to its specific substitution pattern and potential reactivity.

The synthesis of 4-Acetyl-4'-chlorobiphenyl has been achieved through several classical methodologies that were developed throughout the twentieth century. These historical approaches established the fundamental chemistry required for forming both the biphenyl core structure and introducing the acetyl and chloro substituents.

Friedel-Crafts Acylation Methodology

The Friedel-Crafts acylation represents one of the earliest and most widely employed methods for synthesizing 4-Acetyl-4'-chlorobiphenyl [1] [2]. This approach involves the direct acylation of 4'-chlorobiphenyl with acetyl chloride in the presence of aluminum chloride as a Lewis acid catalyst. The reaction typically proceeds in carbon disulfide at temperatures ranging from 80 to 140 degrees Celsius, achieving yields between 70 and 94 percent [2]. The mechanism involves the formation of an acylium ion intermediate through coordination of acetyl chloride with aluminum chloride, followed by electrophilic attack on the biphenyl aromatic system [2].

Grignard Reaction Approaches

Grignard reactions have provided alternative synthetic pathways for constructing the biphenyl framework [3] [4]. These methods involve the coupling of aryl halides with aryl Grignard reagents in ethereal solvents such as diethyl ether or tetrahydrofuran [3]. The reaction proceeds through the formation of organometallic intermediates that undergo nucleophilic attack on carbonyl compounds to generate the desired acetyl functionality [4]. Typical yields range from 60 to 85 percent under mild temperature conditions of 20 to 80 degrees Celsius [3].

Ullmann Coupling Methods

The Ullmann coupling reaction has been employed for the formation of chlorinated biphenyl systems [5]. This method utilizes copper powder as a catalyst at elevated temperatures between 200 and 300 degrees Celsius to promote the coupling of chloroaryl halides [5]. While providing moderate yields of 45 to 75 percent, the Ullmann reaction offers the advantage of directly forming the biphenyl core with pre-existing halogen substitution patterns [5].

Aroyl Peroxide Decomposition

The decomposition of aroyl peroxides in the presence of appropriate substrates has been utilized as a synthetic route for chlorobiphenyl derivatives [5]. These reactions typically require elevated temperatures between 100 and 180 degrees Celsius and often benefit from the presence of electron acceptors to enhance yield [5]. This method achieves yields in the range of 55 to 80 percent and is particularly useful for synthesizing labeled compounds for analytical studies [5].

Modern Catalytic Approaches

Contemporary synthetic methodologies have revolutionized the preparation of 4-Acetyl-4'-chlorobiphenyl through the development of efficient transition metal-catalyzed processes that offer improved selectivity, milder reaction conditions, and higher yields.

Suzuki-Miyaura Coupling Technology

The Suzuki-Miyaura coupling has emerged as the preeminent method for synthesizing polychlorinated biphenyls, including 4-Acetyl-4'-chlorobiphenyl [6] [7]. This palladium-catalyzed cross-coupling reaction utilizes aryl boronic acids and bromochlorobenzenes to form the biphenyl linkage [7]. The standard conditions employ palladium acetate with triphenylphosphine ligands and potassium phosphate as the base in dioxane-water solvent systems [6]. Reaction temperatures typically range from 80 to 101 degrees Celsius with reaction times between 6 and 15 hours, achieving excellent yields of 85 to 95 percent [7].

The mechanism follows a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [6]. The oxidative addition step, wherein the palladium catalyst inserts into the carbon-halogen bond, generally serves as the rate-determining step [6]. The high selectivity and excellent yields achieved with this method, combined with the use of less toxic starting materials compared to conventional approaches, make it particularly advantageous for large-scale synthesis [7].

Palladium-Catalyzed Cross-Coupling Systems

Advanced palladium catalyst systems have been developed that utilize phosphinopalladium ferrocene complexes for the preparation of 4-chlorobiphenyls [8]. These systems react haloaromatics with aryl Grignard reagents in the presence of specialized palladium catalysts [8]. The reactions typically proceed at temperatures between 60 and 100 degrees Celsius in tetrahydrofuran or dimethylformamide solvents, requiring 12 to 24 hours for completion and achieving yields of 75 to 90 percent [8].

Carbon-Hydrogen Bond Activation Strategies

Recent developments in carbon-hydrogen bond activation have provided direct routes to biphenyl synthesis [9] [10]. Palladium catalysts supported on graphene oxide enable the direct coupling of benzene molecules through carbon-hydrogen bond cleavage [9]. This approach utilizes palladium species on graphene oxide surfaces in the presence of acetic acid and oxygen at 80 degrees Celsius, achieving biphenyl yields of 78 percent after 12 hours [9]. The mechanism involves the formation of palladium acetate species that facilitate sequential benzene molecule adsorption and carbon-hydrogen bond scission [9].

Iron-Catalyzed Methodologies

Iron-catalyzed approaches offer cost-effective alternatives to palladium-based systems [2]. The reaction of biphenyl with activated iron oxide and acetyl chloride provides a direct route to acetylated biphenyl derivatives [2]. These reactions proceed in carbon disulfide at 140 degrees Celsius for approximately 4 hours, achieving yields between 70 and 80 percent [2].

Purification and Quality Control Protocols

The purification and analytical characterization of 4-Acetyl-4'-chlorobiphenyl requires sophisticated methodologies to ensure high purity and structural confirmation for research and industrial applications.

Chromatographic Purification Methods

Column chromatography represents the most widely employed purification technique for 4-Acetyl-4'-chlorobiphenyl [1] [11]. The separation typically utilizes silica gel stationary phases with hexane-ethyl acetate gradient elution systems [1]. This approach achieves purities between 95 and 99 percent with analysis times ranging from 30 to 60 minutes [1]. The method enables effective separation of the target compound from synthetic byproducts and unreacted starting materials.

Thin-layer chromatography serves as a rapid analytical tool for monitoring reaction progress and assessing compound purity [1]. The technique employs polar and non-polar solvent systems with ultraviolet visualization, providing qualitative purity assessment within 15 to 30 minutes [1]. This method proves particularly valuable for optimizing reaction conditions and determining optimal purification protocols.

Recrystallization Techniques

Recrystallization from petroleum ether-ethanol solvent systems provides an effective purification method for 4-Acetyl-4'-chlorobiphenyl [12]. This technique achieves purities between 97 and 99 percent through controlled dissolution and precipitation processes [12]. The method typically requires 2 to 24 hours for completion and relies on melting point determination for purity assessment [12].

High-Performance Liquid Chromatography Analysis

High-Performance Liquid Chromatography represents the gold standard for quantitative analysis of 4-Acetyl-4'-chlorobiphenyl [13] [14]. The method employs reversed-phase columns with water-acetonitrile mobile phases containing 0.1 percent formic acid [13] [14]. Detection utilizes ultraviolet-visible spectroscopy at wavelengths of 254 and 280 nanometers, achieving purities greater than 99 percent with analysis times between 20 and 40 minutes [13] [14].

Mass Spectrometric Characterization

Gas chromatography-mass spectrometry provides definitive structural confirmation and purity analysis [15] [14]. The technique utilizes helium carrier gas with mass spectrometric detection, enabling analytical characterization within 15 to 30 minutes [15]. This approach offers unambiguous identification through molecular ion detection and fragmentation pattern analysis [15].

Advanced Separation Techniques

Microemulsion electrokinetic chromatography has been developed for the separation of biphenyl derivatives [11]. This technique employs sodium dodecyl sulfate, sodium cholate, heptane, and butanol in optimized ratios to achieve baseline separation within 30 minutes [11]. The method achieves purities greater than 98 percent and demonstrates excellent reproducibility with relative standard deviation values less than 1.2 percent for migration time and less than 4.8 percent for peak area [11].

Comparative Analysis with Halogenated Biphenyl Analogues

The systematic comparison of 4-Acetyl-4'-chlorobiphenyl with other halogenated biphenyl analogues reveals important structure-activity relationships that influence both synthetic accessibility and chemical properties.

Physical Property Trends

The halogenated biphenyl series demonstrates clear trends in physical properties correlating with halogen size and polarizability [16] [17]. The molecular weights increase systematically from 4-Acetyl-4'-fluorobiphenyl (214.23 grams per mole) through 4-Acetyl-4'-chlorobiphenyl (230.69 grams per mole) to 4-Acetyl-4'-bromobiphenyl (275.14 grams per mole) and 4-Acetyl-4'-iodobiphenyl (322.13 grams per mole) [18].

Melting points follow a similar progression, increasing from 115-117 degrees Celsius for the fluoro derivative to 130-132 degrees Celsius for the iodo analogue [18]. This trend reflects the increasing intermolecular interactions associated with larger, more polarizable halogen substituents [17]. Boiling points demonstrate comparable increases, ranging from 320-325 degrees Celsius for the fluoro compound to 375-380 degrees Celsius for the iodo derivative [18].

Reactivity Patterns

The relative reactivity of halogenated biphenyl analogues in synthetic transformations correlates strongly with halogen polarizability [16] [17]. Studies of 4'-halo-2,3,4,5-tetrachlorobiphenyl analogues demonstrate that activity follows the order iodine greater than bromine greater than chlorine greater than fluorine [16] [17]. This pattern reflects the increasing ease of oxidative addition in palladium-catalyzed cross-coupling reactions as halogen polarizability increases [17].

Suzuki Coupling Efficiency

Suzuki-Miyaura coupling reactions demonstrate markedly different efficiencies across the halogenated biphenyl series [7] [19]. 4-Acetyl-4'-iodobiphenyl achieves the highest coupling yields of 95-98 percent, followed by the bromo analogue at 90-96 percent, the chloro derivative at 85-95 percent, and the fluoro compound at 70-80 percent [7]. These differences arise from the varying rates of oxidative addition to palladium catalysts, with carbon-iodine bonds being most readily cleaved and carbon-fluorine bonds being most resistant [19].

Electronic Effects

The electronic properties of halogenated biphenyl analogues influence their chemical behavior and biological activity [20] [21]. Computational studies reveal that the most active congeners possess highly positive electrostatic potential values on aromatic rings and highly negative values on halogen atoms [20]. The toxic congeners characteristically adopt conformations with low dipole moments, potentially facilitating accumulation in adipose tissue [20].

Crystallographic Analysis

X-ray crystallographic studies of halogenated biphenyl derivatives reveal systematic changes in molecular geometry [22]. The interplanar dihedral angles between phenyl rings range from 80.6 to 89.8 degrees, with variations depending on the specific halogen substitution pattern [22]. These structural differences influence both physical properties and intermolecular interactions in solid-state structures [22].

Synthetic Accessibility

The preparation of different halogenated biphenyl analogues requires tailored synthetic approaches [23]. Modern palladium-catalyzed methods enable efficient synthesis of chloro and bromo derivatives under mild conditions, while fluoro analogues often require specialized fluorinating reagents [23]. Iodo derivatives, while highly reactive in cross-coupling reactions, may be less stable and require careful handling to prevent decomposition [23].

Water Solubility Characteristics

4-Acetyl-4'-chlorobiphenyl exhibits extremely low water solubility, characteristic of halogenated aromatic compounds with additional hydrophobic substituents. Based on structural analysis and comparison with related compounds, the water solubility is estimated to be less than 1 mg/L at 25°C [1] [2]. This low aqueous solubility results from several molecular features:

The biphenyl backbone provides significant hydrophobic character, as demonstrated by the parent biphenyl compound having a water solubility of 7.48 mg/L at 25°C [3]. The addition of both the chlorine substituent and the acetyl group further reduces water solubility through increased molecular weight (230.69 g/mol) and enhanced lipophilic character [4]. The acetyl group, while containing a polar carbonyl, contributes primarily to the hydrophobic nature of the molecule due to its aromatic conjugation.

Comparative analysis with structurally related compounds supports this assessment. 4-Chlorobiphenyl demonstrates water solubility of less than 0.1 g/100 mL at 22°C (approximately 1 mg/L) [1], while 2-chlorobiphenyl shows slightly higher solubility at 7.8 mg/L at 25°C [2]. The additional acetyl substituent in 4-acetyl-4'-chlorobiphenyl would be expected to further decrease aqueous solubility compared to 4-chlorobiphenyl.

CompoundWater Solubility (mg/L)Temperature (°C)Reference
4-Acetyl-4'-chlorobiphenyl<1 (estimated)25Structure-based prediction
4-Chlorobiphenyl~122ChemicalBook [1]
2-Chlorobiphenyl7.825ChemicalBook [2]
Biphenyl7.4825EPA IRIS [3]

Octanol-Water Partition Coefficient

The octanol-water partition coefficient (log Kow) of 4-acetyl-4'-chlorobiphenyl is estimated to range between 4.2 and 4.8, indicating high lipophilicity and bioaccumulation potential. This estimate derives from fragment contribution analysis and comparison with structurally analogous compounds [5] [6].

The biphenyl core contributes significantly to lipophilicity, with unsubstituted biphenyl exhibiting log Kow values ranging from 3.98 to 4.17 [3]. Chlorine substitution typically increases log Kow by approximately 0.5-0.7 units, as observed in chlorobiphenyl series where 4-chlorobiphenyl demonstrates log Kow values of 4.63-4.68 [5]. The acetyl group contributes additional lipophilic character while introducing some polar character through the carbonyl functionality.

Fragment contribution analysis suggests the following contributions to log Kow:

  • Biphenyl backbone: ~4.0
  • Chlorine substituent: +0.5 to +0.7
  • Acetyl group: +0.2 to +0.4 (net contribution considering both hydrophobic and polar effects)

The resulting predicted log Kow of 4.2-4.8 places 4-acetyl-4'-chlorobiphenyl in the category of highly lipophilic compounds with significant bioaccumulation potential according to Stockholm Convention criteria (log Kow > 5 indicates high bioaccumulation potential) [7].

CompoundLog KowMethodReference
4-Acetyl-4'-chlorobiphenyl4.2-4.8 (estimated)Fragment contributionThis analysis
4-Chlorobiphenyl4.63-4.68QSPR modelsLiterature [5]
Biphenyl3.98-4.17Multiple methodsEPA/HSDB [3]
Acetophenone1.58-1.67ExperimentalEducational studies [8]

Electrophilic/Nucleophilic Reaction Pathways

Nucleophilic Addition at the Carbonyl Center

The acetyl carbonyl group in 4-acetyl-4'-chlorobiphenyl serves as the primary electrophilic center for nucleophilic attack. The carbonyl carbon exhibits partial positive character (δ+) due to the electronegativity difference between carbon and oxygen, making it susceptible to nucleophilic addition reactions [9] [10].

The nucleophilic addition mechanism proceeds through a standard two-step pathway [11] [12]:

Step 1: Nucleophilic Attack
The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The π-electrons of the carbonyl shift to the oxygen atom, creating a negatively charged alkoxide intermediate.

Step 2: Protonation
The alkoxide intermediate is protonated by acid (from solvent or added acid), forming the final addition product with an alcohol functionality.

The aromatic substitution pattern influences carbonyl reactivity through electronic effects. The 4'-chlorobiphenyl substituent acts as an electron-withdrawing group through both inductive and weak resonance effects, increasing the electrophilicity of the carbonyl carbon and enhancing its reactivity toward nucleophiles [10].

Common nucleophilic addition reactions include:

  • Reduction with metal hydrides (NaBH₄, LiAlH₄) to form secondary alcohols
  • Addition of organometallic reagents (Grignard reagents, organolithium compounds) to form tertiary alcohols
  • Addition of hydrogen cyanide to form cyanohydrins
  • Addition of bisulfite to form adducts

Electrophilic Aromatic Substitution Pathways

Both phenyl rings in 4-acetyl-4'-chlorobiphenyl can undergo electrophilic aromatic substitution, though with different reactivity patterns and regioselectivity [13] [14]. The substitution occurs through the classical two-step mechanism involving formation of a σ-complex (arenium ion) intermediate followed by deprotonation to restore aromaticity.

Acetyl-Substituted Ring:
The acetyl group is a moderate electron-withdrawing group that deactivates the ring toward electrophilic substitution while directing incoming electrophiles to the meta positions [14]. The electron withdrawal occurs through both inductive and resonance effects, reducing electron density throughout the aromatic system but particularly at the ortho and para positions.

Chlorine-Substituted Ring:
The chlorine substituent exhibits dual electronic effects - it is electron-withdrawing through induction but electron-donating through resonance [15]. The net effect is mild deactivation with ortho/para-directing influence. However, steric hindrance at the ortho position often favors para-substitution.

Relative Reactivity:
The chlorine-substituted ring shows higher reactivity toward electrophilic substitution compared to the acetyl-substituted ring due to the stronger electron-withdrawing character of the carbonyl group. Substitution would preferentially occur on the 4'-chlorobiphenyl ring at positions ortho to chlorine or at the remaining unsubstituted positions.

Radical Reaction Pathways

4-Acetyl-4'-chlorobiphenyl can participate in radical reactions, particularly under oxidative conditions or photochemical activation [16]. The benzylic position adjacent to the carbonyl group represents a site of potential radical formation through hydrogen abstraction.

Radical mechanisms may include:

  • Photoinduced radical formation leading to carbon-carbon bond cleavage
  • Oxidative radical coupling reactions
  • Halogen abstraction from the chlorine substituent under appropriate conditions

Thermal Decomposition Mechanisms

Primary Decomposition Pathways

Thermal decomposition of 4-acetyl-4'-chlorobiphenyl occurs through multiple competing pathways, with the specific mechanism dependent on temperature, atmosphere, and heating rate. Based on studies of related chlorinated aromatics and biphenyl derivatives, several primary decomposition routes can be identified.

Deacetylation Pathway:
At moderate temperatures (300-500°C), the acetyl group represents a thermally labile substituent. Deacetylation can occur through homolytic cleavage of the C-CO bond, generating 4'-chlorobiphenyl and an acetyl radical. This pathway is favored due to the relatively weak bond strength between the aromatic ring and the carbonyl carbon.

Dechlorination Mechanism:
Chlorine elimination occurs at higher temperatures (>400°C) through both heterolytic and homolytic processes. The C-Cl bond cleavage can generate hydrogen chloride gas and a phenyl radical, which may undergo subsequent reactions including hydrogen abstraction or recombination.

Ring Fragmentation:
At elevated temperatures (>600°C), the biphenyl backbone itself becomes susceptible to thermal degradation. Ring opening and fragmentation can occur, particularly under oxidative conditions, leading to formation of smaller aromatic fragments and potentially toxic compounds such as chlorophenols and chlorobenzenes.

Formation of Decomposition Products

Thermal decomposition generates a complex mixture of products whose distribution depends on reaction conditions. Under controlled laboratory conditions at 600°C, related chlorobiphenyl compounds produce chlorophenols, chlorobenzenes, and polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/F) as major products.

Primary Products:

  • 4'-Chlorobiphenyl (from deacetylation)
  • Acetophenone derivatives
  • Hydrogen chloride gas
  • Chlorophenols (various isomers)

Secondary Products:

  • Chlorobenzenes
  • Benzaldehyde derivatives
  • Naphthalene compounds
  • Lower molecular weight aromatics

Trace Toxic Products:
Under incomplete combustion conditions, formation of PCDD/F congeners occurs through condensation reactions between chlorinated aromatic fragments. Monochlorodibenzofuran (MCDF) has been identified as a predominant congener in chlorobiphenyl thermal decomposition.

Temperature RangePrimary ReactionsMajor Products
300-400°CDeacetylation4'-Chlorobiphenyl, acetyl radicals
400-500°CDechlorinationBiphenyl derivatives, HCl
500-600°CRing activationChlorophenols, chlorobenzenes
>600°CFragmentationPCDD/F, naphthalenes

Kinetic Considerations

Thermal decomposition kinetics follow Arrhenius behavior with activation energies varying by reaction pathway. Deacetylation typically exhibits lower activation energies (200-250 kJ/mol) compared to dechlorination (250-300 kJ/mol) and ring fragmentation (>300 kJ/mol).

The presence of oxygen significantly affects decomposition pathways by promoting oxidative processes that can lead to more complete mineralization at higher temperatures while potentially increasing formation of chlorinated dibenzo-p-dioxins and dibenzofurans at intermediate temperatures (400-600°C).

Photochemical Transformation Dynamics

UV Absorption and Electronic Transitions

4-Acetyl-4'-chlorobiphenyl exhibits significant UV absorption due to its extended aromatic π-system and carbonyl chromophore. The compound shows characteristic absorption bands in the UV-B (280-320 nm) and UV-A (320-400 nm) regions, making it susceptible to photodegradation under natural sunlight and artificial UV radiation.

The primary electronic transitions responsible for photochemical reactivity include:

  • π→π* transitions in the biphenyl system (280-320 nm)
  • n→π* transitions involving the carbonyl lone pairs (320-350 nm)
  • Charge transfer transitions between the aromatic rings and substituents

The presence of the chlorine substituent can enhance intersystem crossing to triplet excited states through the heavy atom effect, potentially altering photochemical reaction pathways and quantum yields.

Direct Photolysis Mechanisms

Direct photolysis of 4-acetyl-4'-chlorobiphenyl proceeds through multiple competing pathways depending on the excitation wavelength and environmental conditions.

Photodecarbonylation:
UV irradiation can induce cleavage of the C-CO bond in the acetyl group, similar to other aromatic ketones. This process generates 4'-chlorobiphenyl and a carbon monoxide molecule. The reaction likely proceeds through a triplet excited state mechanism involving α-cleavage adjacent to the carbonyl group.

Photodechlorination:
Chlorine elimination can occur through photoexcitation of the aromatic system, particularly under shorter wavelength UV radiation. The mechanism involves formation of an aryl cation intermediate, as demonstrated in related chlorobiphenyl photolysis studies. This pathway is often suppressed by the presence of chloride ions in solution through a common ion effect.

Ring Hydroxylation:
In aqueous solutions, photolysis can lead to hydroxylation of the aromatic rings through reaction with photogenerated hydroxyl radicals or direct insertion of oxygen-containing species. This pathway becomes more significant in the presence of dissolved oxygen and can lead to formation of hydroxylated metabolites.

Sensitized Photolysis Pathways

In natural environments, 4-acetyl-4'-chlorobiphenyl can undergo sensitized photolysis in the presence of photosensitizers such as natural organic matter, dissolved organic carbon, or other aromatic compounds.

Hydroxyl Radical Oxidation:
The most significant sensitized pathway involves reaction with photogenerated hydroxyl radicals (- OH). These highly reactive species can attack both the aromatic rings and the carbonyl group, leading to hydroxylation, ring opening, and ultimate mineralization. Studies on related chlorophenols indicate that - OH reactions contribute approximately 80% of the total photodegradation under UV/air conditions.

Singlet Oxygen Reactions:
Type II photosensitized reactions involving singlet oxygen (¹O₂) can lead to oxygenation of the aromatic system. While generally slower than - OH reactions, these pathways can be significant in natural waters containing photosensitizing dissolved organic matter.

Environmental Photodegradation Kinetics

Photodegradation kinetics in environmental systems follow pseudo-first-order behavior with rate constants dependent on light intensity, wavelength distribution, and water chemistry.

Rate Constants and Half-Lives:
Based on studies of structurally related compounds, photolysis half-lives range from hours to days depending on conditions:

  • Direct photolysis (λ > 290 nm): t₁/₂ = 10-50 hours
    • OH-mediated degradation: t₁/₂ = 1-10 hours
  • Natural sunlight conditions: t₁/₂ = 1-3 days

Environmental Factors:
Several factors influence photodegradation rates in natural systems:

  • Light penetration depth in water bodies
  • Presence of competing light absorbers
  • Dissolved oxygen concentrations
  • pH effects on speciation and reactivity
  • Temperature effects on reaction rates

Photodegradation Products:
Primary photoproducts include hydroxylated biphenyls, chlorophenols, and ring-opened aliphatic compounds. Ultimate mineralization leads to formation of carbon dioxide, water, and hydrochloric acid under complete degradation conditions.

Photolysis ConditionPrimary MechanismHalf-Life RangeMajor Products
Direct UV (280-320 nm)π→π* excitation10-50 hoursDechlorinated biphenyls, CO
UV/Air + - OHRadical oxidation1-10 hoursHydroxylated aromatics
Natural sunlightMixed pathways1-3 daysChlorophenols, ring fragments
Sensitized (humic acids)Energy transfer5-20 hoursOxygenated products

XLogP3

4.6

Wikipedia

4-acetyl-4'-chlorobiphenyl

Dates

Last modified: 08-16-2023

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